
(2-Iodoethyl)(methyl)amine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodoethyl)(methyl)amine hydroiodide is a chemical compound with the molecular formula C3H9I2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)(methyl)amine hydroiodide typically involves the reaction of 2-iodoethanol with methylamine in the presence of hydroiodic acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Iodoethyl)(methyl)amine hydroiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, potassium permanganate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield different amine derivatives, while oxidation reactions can produce corresponding aldehydes or ketones .
Scientific Research Applications
Medicinal Chemistry Applications
(2-Iodoethyl)(methyl)amine hydroiodide is primarily recognized for its utility in medicinal chemistry as a precursor for synthesizing various bioactive compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable building block in the development of pharmaceuticals.
Synthesis of Bioactive Molecules
The compound can be utilized to synthesize derivatives that exhibit pharmacological activity. For instance, it has been investigated in the context of developing analogs with enhanced activity against specific biological targets, such as serotonin receptors (5-HT receptors) and other neurotransmitter systems .
Table 1: Potential Bioactive Derivatives from this compound
Compound Type | Target Biological Activity | Reference |
---|---|---|
Serotonin Agonists | 5-HT receptor modulation | |
Anticancer Agents | Cytostatic properties | |
Antimicrobial Agents | Bacterial infection treatment |
Anticancer Properties
Research has indicated that compounds derived from this compound may possess anticancer properties. These derivatives have shown potential as cytostatics or immunosuppressants, which are critical in cancer treatment protocols . The ability of these compounds to inhibit cell proliferation makes them candidates for further investigation in oncology.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests its potential use in neuropharmacology. Specifically, derivatives have been explored for their agonistic effects on serotonin receptors, which are implicated in mood regulation and various psychiatric disorders . This line of research could lead to the development of new antidepressants or anxiolytics.
Mechanism of Action
The mechanism of action of (2-Iodoethyl)(methyl)amine hydroiodide involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethyl)(methyl)amine hydrobromide
- (2-Chloroethyl)(methyl)amine hydrochloride
- (2-Fluoroethyl)(methyl)amine hydrofluoride
Uniqueness
(2-Iodoethyl)(methyl)amine hydroiodide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in specific synthetic applications and research studies .
Biological Activity
(2-Iodoethyl)(methyl)amine hydroiodide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, with the molecular formula C3H9I2N, is known for its unique structure which contributes to its biological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Structure : The compound consists of a 2-iodoethyl group attached to a methylamine moiety, making it a member of the amine class of compounds.
- Molecular Weight : Approximately 295.01 g/mol.
- Solubility : Generally soluble in polar solvents due to the presence of the amine group.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cationic Character : The presence of an amine group allows it to interact with negatively charged cellular components, enhancing its ability to penetrate cell membranes.
- Receptor Interaction : Preliminary studies suggest that this compound may act on adrenergic receptors, similar to other amine derivatives, potentially influencing neurotransmitter release and vascular responses .
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance:
- Cationic Polymers : Studies have shown that cationic polymers containing ammonium groups demonstrate high antimicrobial activity against various pathogens . This suggests that this compound could possess similar properties due to its cationic nature.
Cytotoxicity and Antitumor Activity
- Cancer Research : Compounds structurally related to this compound have been investigated for their cytotoxic effects on cancer cells. For example, studies on related amines have shown selective toxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Study 1: Antimicrobial Efficacy
A study conducted by Liu et al. (2012) examined the antimicrobial properties of various cationic compounds. While this compound was not directly studied, related compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Study 2: Antitumor Activity
In a comparative study on amine derivatives, researchers found that certain compounds exhibited potent cytotoxicity against several cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways . While specific data on this compound is limited, its structural similarities imply potential antitumor effects.
Data Tables
Property | Value |
---|---|
Molecular Formula | C3H9I2N |
Molecular Weight | 295.01 g/mol |
Solubility | Polar solvents |
Potential Biological Activities | Antimicrobial, Antitumor |
Properties
IUPAC Name |
2-iodo-N-methylethanamine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8IN.HI/c1-5-3-2-4;/h5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWKUARMQJIBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCI.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9I2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.